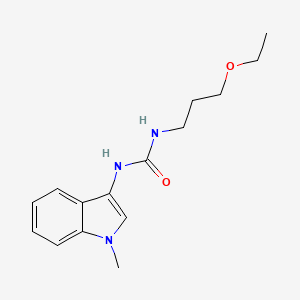
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as EPI-M, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to have promising effects on various physiological and biochemical processes, making it a valuable tool for studying these processes in both in vitro and in vivo settings.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
The synthesis and structural characterization of compounds similar to 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea involve complex procedures. For example, a related compound was synthesized and its structure was determined using techniques like H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The study found that the compound crystallizes in the monoclinic space group, and its antitumor activity was analyzed through MTT assay, which indicates the potential biomedical applications of such compounds (Hu et al., 2018).
Biological Activity and Applications
Antitumor Activities
The title compound from the aforementioned study exhibited antitumor activities, which were explored through in vitro assays. Such activities underline the potential of these compounds in the development of new anticancer drugs. The interactions of the compound with CDK4 protein were also analyzed to understand its mechanism of action (Hu et al., 2018).
Enzyme Inhibition and Anticancer Investigations
Various urea derivatives, including those structurally related to this compound, have been synthesized and subjected to enzyme inhibition assays for urease, β-glucuronidase, and snake venom phosphodiesterase. Some compounds showed significant inhibition percentages, indicating their potential in therapeutic applications. Additionally, the in vitro anticancer activity of these compounds was observed against a prostate cancer cell line, highlighting their potential in cancer treatment (Mustafa et al., 2014).
Propriétés
IUPAC Name |
1-(3-ethoxypropyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-20-10-6-9-16-15(19)17-13-11-18(2)14-8-5-4-7-12(13)14/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHBFPCRWODNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2804553.png)

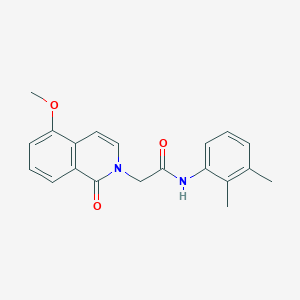
![2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2804556.png)
![2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2804558.png)
![3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2804561.png)
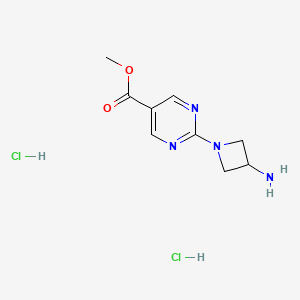
![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2804564.png)
![Tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate](/img/structure/B2804567.png)
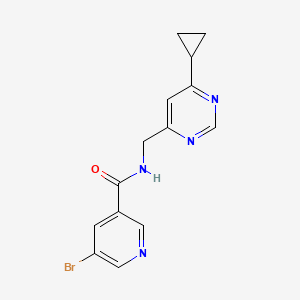
![methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate](/img/structure/B2804569.png)
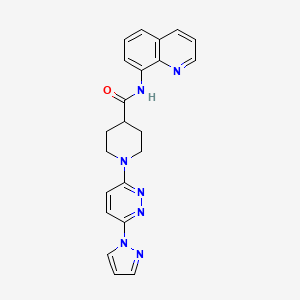
![1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2804575.png)